molecular formula C18H13N3O6S B2995909 N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 681171-07-3

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B2995909
CAS No.: 681171-07-3
M. Wt: 399.38
InChI Key: CNVXBWQGTVEFRV-UHFFFAOYSA-N
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Description

N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a benzothiophene core with a nitro group at the 5-position and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The carbonyl group can engage in various coupling reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

    Coupling: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Major Products

    Reduction: Amino derivatives of the benzothiophene core.

    Substitution: Halogenated or sulfonated benzothiophene derivatives.

    Coupling: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and carbonyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the presence of both a benzothiophene core and a benzodioxine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties .

Properties

IUPAC Name

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c22-17(14-9-26-12-3-1-2-4-13(12)27-14)19-20-18(23)16-8-10-7-11(21(24)25)5-6-15(10)28-16/h1-8,14H,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVXBWQGTVEFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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